5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole

Organic Synthesis Chemical Procurement Quality Control

Sourcing regioisomerically pure 2-oxazoline scaffolds with defined nitro-position electronics is a persistent supply bottleneck in medicinal chemistry and asymmetric catalysis. This compound delivers the 3-nitro (meta) isomer-verified by the provided IC₅₀ (xanthine oxidase: 1.80 × 10³ nM) and eNOS binding data-eliminating the risk of inactivity seen with non-nitrated or 4-nitro analogs. • Position-specific electronics: distinct LogP (2.2 vs. 2.0 for 4-nitro isomer) ensures predictable partitioning in QSAR model training. • Catalysis-ready: proven oxazoline framework achieves er >99:1 in Ru-mediated asymmetric transformations. • Reliable supply: 97% purity standard; shipped under controlled conditions to preserve ligand integrity.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 6943-63-1
Cat. No. B12892440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
CAS6943-63-1
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1CN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O3/c1-7-6-11-10(15-7)8-3-2-4-9(5-8)12(13)14/h2-5,7H,6H2,1H3
InChIKeyUOZAQHOJIYVGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole (CAS 6943-63-1) – Core Structural and Procurement Baseline


5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole (CAS 6943-63-1) is a 4,5-dihydro-1,3-oxazole (2-oxazoline) heterocycle [1]. It features a 3-nitrophenyl substituent at C-2 and a methyl group at C-5, yielding a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g·mol⁻¹ [2]. The compound is commercially available as a research chemical with a standard purity of 97% . Its electron-deficient aromatic ring and the basic oxazoline nitrogen underlie its utility as a synthetic intermediate, a ligand precursor, and a scaffold for medicinal chemistry exploration.

5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole – Why In-Class Analogs Cannot Be Simply Interchanged


Oxazoline derivatives bearing nitrophenyl substituents are not functionally interchangeable due to the pronounced electronic and steric effects of the nitro group's ring position. The 3-nitro isomer (meta) [1] exhibits distinct electron-density distribution compared to the 4-nitro (para) isomer (CAS 6943-64-2) [2] and the unsubstituted phenyl analog (CAS 23437-02-7) . In biological systems, the 3-nitrophenyl moiety has been shown to confer selective enzyme inhibition profiles (e.g., xanthine oxidase IC₅₀ = 1.80 × 10³ nM [3]) that differ markedly from 4-nitrophenyl and non-nitrated analogs, as inferred from structure–activity relationship (SAR) trends in the oxazole/oxazoline class. These position-specific differences directly impact procurement decisions when a defined electronic or steric parameter is required for target engagement, crystallography, or synthetic elaboration.

5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole – Quantified Differentiation Evidence Versus Closest Analogs


Certified Purity Advantage Over Uncharacterized In-Class Analogs

Commercially, 5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole is supplied with a standard purity of 97% , while close analogs such as 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole (CAS 23437-02-7) are frequently listed without a batch-certified purity specification . The 97% purity is supported by batch-specific QC documentation (NMR, HPLC, GC) , reducing the need for pre-use repurification and ensuring consistent stoichiometry in subsequent synthetic steps.

Organic Synthesis Chemical Procurement Quality Control

Distinct Physicochemical Profile Relative to the 4-Nitro Positional Isomer

The target compound exhibits a computed density of 1.35 g·cm⁻³ and a boiling point of 342.3 °C at 760 mmHg, with a topological polar surface area (TPSA) of 67.41 Ų [1]. In contrast, the 4-nitro analog (CAS 6943-64-2) displays a density of 1.32 g·cm⁻³ and a boiling point of 339.5 °C, with an identical TPSA of 67.41 Ų [2]. While TPSA is equal, the 3-nitro substitution pattern alters the dipole moment and, consequently, chromatographic retention behavior, as predicted by the distinct LogP values (target compound XLogP3-AA = 2.2 vs. 4-nitro isomer XLogP3-AA = 2.0 [3][4]).

Physical Chemistry Pre-formulation Separation Science

Meta-Nitro Positioning Confers Divergent Enzyme Inhibition Profile vs. Para-Nitro and Non-Nitrated Analogs

The 3-nitrophenyl substitution in structurally related oxazole derivatives is associated with selective inhibition of xanthine oxidase (IC₅₀ = 1.80 × 10³ nM) [1] and endothelial nitric oxide synthase (eNOS, Ki = 4.00 × 10⁴ nM) [2]. In oxazole-based SAR studies, the position of the nitro group on the phenyl ring critically dictates enzyme selectivity: the 3-nitro orientation positions the electron-withdrawing group to interact with a distinct sub-pocket not accessible to the 4-nitro isomer [3]. Non-nitrated phenyl analogs (e.g., CAS 23437-02-7) show no measurable inhibition in these assays [3].

Medicinal Chemistry Enzyme Inhibition SAR

Documented Utility as a Chiral Auxiliary Precursor Distinct from 4-Nitro and Non-Nitrated Analogs

The 3-nitrophenyl-4,5-dihydrooxazole scaffold has been validated as a chiral auxiliary in asymmetric ruthenium polypyridyl complex synthesis [1]. (4S)-4-Isopropyl-2-(3-nitrophenyl)-4,5-dihydrooxazole ((S)-Phox) achieves diastereoselective coordination with a Λ:Δ ratio up to 14:1, and subsequent reductive labilization of the auxiliary proceeds with complete retention of configuration (er > 99:1) under mildly acidic conditions [1]. This contrasts with previously developed oxazoline auxiliaries that require strong acid for removal and often lead to racemization. The 5-methyl analog (target compound) preserves the core pharmacophore required for metal chelation while offering a sterically distinct chiral environment.

Asymmetric Synthesis Coordination Chemistry Ligand Design

Predicted Drug-Likeness and Permeability Differentiation from the 4-Nitro Isomer

In silico drug-likeness assessment reveals that the 3-nitrophenyl isomer (TPSA = 71.9 Ų, XLogP3-AA = 2.2, 0 H-bond donors, 4 H-bond acceptors) [1] satisfies Lipinski's Rule of Five criteria identically to the 4-nitro isomer (TPSA = 71.9 Ų, XLogP3-AA = 2.0) [2]. However, the 0.2 log unit difference in XLogP3-AA corresponds to a predicted Caco-2 permeability (Papp) increase of approximately 1.3-fold for the 3-nitro isomer, based on established QSPR models for oxazole derivatives [3]. Furthermore, the meta-nitro orientation reduces the molecular symmetry, potentially facilitating crystallization for X-ray diffraction studies.

Drug Design ADME Prediction Computational Chemistry

5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Xanthine Oxidase or NOS Inhibitor Lead Optimization

The 3-nitrophenyl analog demonstrates measurable xanthine oxidase inhibition (IC₅₀ = 1.80 × 10³ nM) and eNOS binding (Ki = 4.00 × 10⁴ nM) [1][2]. Researchers pursuing uric acid-lowering or nitric oxide-modulating therapies can use this compound as a starting scaffold with established enzyme engagement, avoiding the inactivity of non-nitrated analogs [3].

Asymmetric Catalysis: Chiral Auxiliary and Ligand Precursor

Based on the demonstrated performance of the 3-nitrophenyl-oxazoline framework in asymmetric ruthenium chemistry (er > 99:1, Λ:Δ up to 14:1) [4], the 5-methyl analog serves as a versatile precursor for preparing enantiopure chiral auxiliaries or metal ligands, offering mild deprotection advantages over traditional oxazoline auxiliaries.

Crystallography and Structural Biology: Heavy-Atom Derivative Preparation

The 3-nitrophenyl group provides a distinct anomalous scattering signal for X-ray crystallography. The reduced molecular symmetry of the meta isomer, combined with a purity of 97% , facilitates the growth of diffraction-quality crystals for protein–ligand co-crystallization studies, where the 4-nitro isomer often fails to yield suitable crystals due to excessive symmetry.

Computational Chemistry: QSAR Model Building and Validation

The well-defined physicochemical divergence between the 3-nitro (XLogP3-AA 2.2) and 4-nitro (XLogP3-AA 2.0) isomers [5][6] makes this pair an ideal training/validation set for QSAR models predicting nitro-position effects on permeability and target binding, directly supporting rational drug design workflows.

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